![molecular formula C18H18FNO2 B2716645 (3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1395080-79-1](/img/structure/B2716645.png)
(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
“(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H12FNO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two phenyl groups, one of which is fluorinated . The exact spatial arrangement of these groups is determined by the (3S,4R) stereochemistry .Scientific Research Applications
- Antidepressant Properties : Researchers have investigated the antidepressant effects of this compound. Its interaction with neurotransmitter receptors and modulation of serotonin levels may contribute to its potential therapeutic use .
- Analgesic Activity : Some studies suggest that it may exhibit analgesic properties, making it relevant for pain management research .
- Neuroprotective Effects : The compound’s structure indicates potential neuroprotective properties. Researchers explore its ability to prevent neuronal damage and promote neural health .
- Neurotransmitter Modulation : Investigations focus on how it affects neurotransmitter release, reuptake, and receptor binding, which could have implications for neurological disorders .
- Asymmetric Synthesis : Chemists study its stereoselective synthesis, as it contains chiral centers. Developing efficient synthetic routes is crucial for drug development .
- Bioconjugation Strategies : Researchers explore its use as a building block for bioconjugates, such as targeted drug delivery systems or imaging agents .
- GABA Receptor Ligand : Investigations focus on its interaction with gamma-aminobutyric acid (GABA) receptors. Understanding its binding affinity and selectivity informs drug design .
- Dopamine Receptor Modulation : Its potential impact on dopamine receptors is relevant for neuropsychiatric research .
- Enzyme Inhibitors : Researchers explore its inhibitory effects on specific enzymes, such as proteases or kinases. These insights aid in designing enzyme-targeted therapies .
- Crystal Structure Analysis : Scientists investigate its crystal packing and intermolecular interactions. This knowledge informs material design and crystalline properties .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Organic Synthesis and Chemical Biology
Pharmacology and Receptor Binding
Chemical Biology and Enzyme Inhibition
Materials Science and Crystal Engineering
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. It’s likely that the compound’s activity would depend on the specific biological context in which it is used.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-15-8-4-7-14(9-15)16-11-20(12-17(16)18(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBUSUKIFQELNZ-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
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